REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][CH2:5][P:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])[OH:7]>CO>[NH2:2][CH2:3][CH2:4][CH2:5][P:6]([CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)(=[O:7])[OH:8] |f:0.1|
|
Name
|
3-aminopropyl(benzyl)phosphinic acid hydrochloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCCP(O)(=O)CC1=CC=CC=C1
|
Name
|
Nishimura catalyst
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 20 ml of methanol
|
Type
|
ADDITION
|
Details
|
10 ml of propyleneoxide are added to the solution
|
Type
|
CUSTOM
|
Details
|
affords a white solid which
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorous pentoxide
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCP(O)(=O)CC1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |